molecular formula C18H35FO2 B3379440 2-Fluorooctadecanoic acid CAS No. 1578-61-6

2-Fluorooctadecanoic acid

Cat. No.: B3379440
CAS No.: 1578-61-6
M. Wt: 302.5 g/mol
InChI Key: LPSADWNZXPRGHM-UHFFFAOYSA-N
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Description

2-Fluorooctadecanoic acid is a fluorinated fatty acid with the molecular formula C18H35FO2. It is a derivative of octadecanoic acid (stearic acid) where one hydrogen atom is replaced by a fluorine atom at the second carbon position. This compound is of interest due to its unique properties imparted by the presence of the fluorine atom, which can significantly alter its chemical and biological behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorooctadecanoic acid can be achieved through several methods. One common approach involves the use of hydrogen fluoride and N-bromoacetamide. This method is particularly effective for simple, unsubstituted α-fluoro acids . Another method involves the use of diethyl monofluoromalonate, which is less vigorous and suitable for compounds with labile functional groups . Additionally, perchloryl fluoride can be used as a reagent in the synthesis of fluorinated acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity, yield, and cost-effectiveness. The use of hydrogen fluoride and N-bromoacetamide is preferred for its simplicity and effectiveness in producing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Fluorooctadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to produce corresponding fluorinated ketones or aldehydes.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Fluorinated ketones or aldehydes.

    Reduction: Fluorinated alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluorooctadecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its effects on biological systems, particularly in the context of metabolic pathways involving fatty acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs with improved pharmacokinetic properties due to the presence of fluorine.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Fluorooctadecanoic acid involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can alter the compound’s interaction with enzymes and receptors, leading to changes in metabolic processes. For example, the fluorine atom can inhibit β-oxidation of fatty acids, affecting energy production and storage in cells .

Comparison with Similar Compounds

2-Fluorooctadecanoic acid can be compared with other fluorinated fatty acids, such as:

  • 2-Fluorodecanoic acid
  • 2-Fluorododecanoic acid
  • 2-Fluorohexadecanoic acid

Uniqueness

The uniqueness of this compound lies in its specific chain length and the position of the fluorine atom. This specific structure imparts distinct physical and chemical properties, such as increased lipophilicity and resistance to enzymatic degradation, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-fluorooctadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSADWNZXPRGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550274
Record name 2-Fluorooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578-61-6
Record name 2-Fluorooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluorooctadecanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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